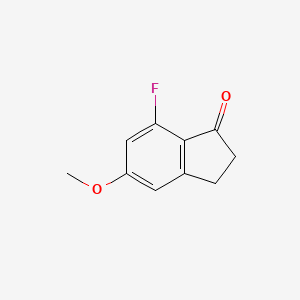
2-(2,4-Dichlorophenyl)-2-methylpropanoic acid
描述
2-(2,4-Dichlorophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid is broadleaf weeds . It is a synthetic plant hormone auxin that is employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control these weeds .
Mode of Action
2-(2,4-Dichlorophenoxyacetic acid) operates as a systemic herbicide . It kills most broadleaf weeds by causing uncontrolled growth . Most grasses such as cereals, lawn turf, and grassland are relatively unaffected . This selective action makes it an effective herbicide for many agricultural applications.
Biochemical Pathways
The compound affects the normal growth pathways of the target weeds, causing uncontrolled, unsustainable growth that eventually leads to the plant’s death . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . The main degradation metabolite is 2,4-dichlorophenol (2,4-DCP) .
Pharmacokinetics
The pharmacokinetics of this compound in the environment involves several processes. These include rainwater movement, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff, microbial degradation, and photodecomposition . The compound is highly water-soluble , which influences its distribution and persistence in the environment.
Result of Action
The result of the action of this compound is the death of the target weeds due to uncontrolled growth . This allows the desired crops to grow without competition for resources. The compound can also have significant effects on non-target organisms and the environment .
Action Environment
The action of this compound is influenced by various environmental factors. These include the presence of rainwater, sunlight (for photodecomposition), and specific soil and weather conditions . The compound’s effectiveness can also be influenced by the presence of certain microorganisms that can degrade it .
生化分析
Biochemical Properties
2-(2,4-Dichlorophenyl)-2-methylpropanoic acid plays a crucial role in biochemical reactions, particularly in the regulation of plant growth. It functions by mimicking natural auxins, thereby promoting cell elongation and division. This compound interacts with specific enzymes and proteins, such as auxin-binding proteins and receptors, which are integral to its function. The interaction with these biomolecules triggers a cascade of events that lead to the activation of gene expression related to growth and development .
Cellular Effects
The effects of this compound on various cell types are profound. In plant cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound promotes the elongation of cells in the stem and root, leading to increased growth. Additionally, it affects the expression of genes involved in cell division and differentiation, thereby influencing the overall development of the plant .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with auxin receptors. These receptors, upon binding with the compound, undergo conformational changes that activate downstream signaling pathways. This activation leads to the transcription of specific genes that regulate growth and development. Furthermore, the compound can inhibit or activate enzymes involved in auxin metabolism, thereby modulating its concentration and activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in vitro and in vivo has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound promotes growth and development without causing significant adverse effects. At high doses, it can exhibit toxic effects, including disruption of cellular processes and induction of stress responses. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Toxicity studies have indicated that high doses can lead to adverse effects such as oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to auxin metabolism. It interacts with enzymes such as auxin oxidases and conjugases, which regulate its concentration and activity within the cell. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its role in modulating growth and development through metabolic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound to target sites where it exerts its effects. The localization and accumulation of the compound within specific tissues are crucial for its function, as it needs to reach the appropriate cellular compartments to interact with its targets .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its targets. Targeting signals and post-translational modifications play a role in directing the compound to these locations. The precise localization of the compound ensures that it can effectively modulate cellular processes and exert its biochemical effects .
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRQWPQKMUERPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1465570.png)
![(2E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1465572.png)
![3-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B1465574.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one](/img/structure/B1465577.png)
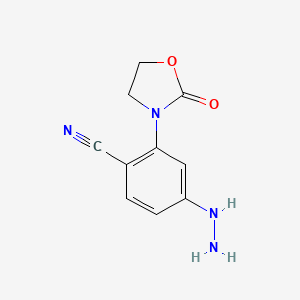
![tert-Butyl 3-[3-amino-4-(aminocarbonyl)-1H-pyrazol-1-yl]-1-pyrrolidinecarboxylate](/img/structure/B1465579.png)
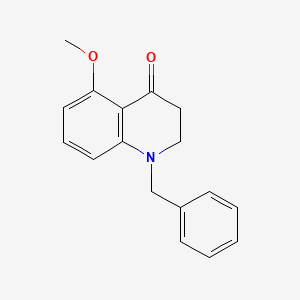
![[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1465583.png)
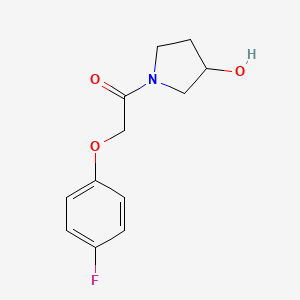
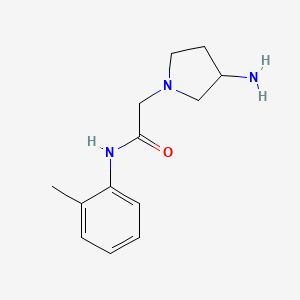

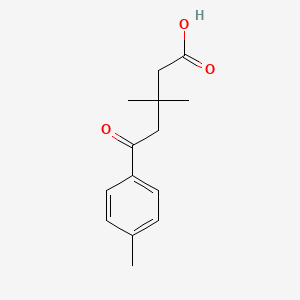
![2-Ethyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465589.png)
